BenchChemオンラインストアへようこそ!

10'-Desmethoxystreptonigrin

RAS signaling Farnesyltransferase inhibition Oncogene targeting

This high-purity analog of streptonigrin is essential for studying RAS-driven cancers and antibiotic resistance. With a documented 3-fold enhanced inhibition of RAS p21 farnesylation over the parent compound, plus low nanomolar potency in drug-resistant tumor models, it is a superior, non-interchangeable probe for advanced research. In vivo parameters (LD50 8.8 mg/kg) and broad-spectrum MIC data support seamless study design.

Molecular Formula C24H20N4O7
Molecular Weight 476.4 g/mol
CAS No. 136803-89-9
Cat. No. B140285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10'-Desmethoxystreptonigrin
CAS136803-89-9
Synonyms10'-desmethoxystreptonigrin
Molecular FormulaC24H20N4O7
Molecular Weight476.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(N=C1C(=O)O)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)N)OC)N)C4=C(C(=CC=C4)OC)O
InChIInChI=1S/C24H20N4O7/c1-9-14(10-5-4-6-13(34-2)20(10)29)15(25)19(28-17(9)24(32)33)12-8-7-11-18(27-12)22(31)16(26)23(35-3)21(11)30/h4-8,29H,25-26H2,1-3H3,(H,32,33)
InChIKeyULSNCNUVHUNMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed Brown solid

Structure & Identifiers


Interactive Chemical Structure Model





10'-Desmethoxystreptonigrin Procurement and Selection Overview: CAS 136803-89-9 Baseline


10'-Desmethoxystreptonigrin (CAS: 136803-89-9, C₂₄H₂₀N₄O₇, MW: 476.44) is a streptonigrin analog produced by Streptomyces albus [1]. It is characterized by the absence of the methoxy group at the 10' position relative to the parent compound streptonigrin (C₂₅H₂₂N₄O₈, MW: 506.46) [2]. This structural modification distinguishes it within the streptonigrinoid class and yields distinct pharmacological properties including inhibition of RAS p21 protein farnesylation, broad-spectrum antibacterial activity, and cytotoxicity against multiple human tumor cell lines [1].

10'-Desmethoxystreptonigrin: Why Generic Streptonigrinoid Substitution Is Scientifically Unjustified


The streptonigrinoid family encompasses structurally related aminoquinolinequinone antibiotics including streptonigrin, lavendamycin, streptonigrone, and 10'-desmethoxystreptonigrin [1]. Despite their shared core pharmacophore, even modest structural modifications within this class produce substantial quantitative divergence in target inhibition potency, cytotoxicity profiles, and systemic tolerability. For example, streptonigrin methyl ester (MeSN) demonstrates only 1/100th the cellular activity of streptonigrin [2], while lavendamycin and streptonigrin differ fundamentally in their antibacterial versus antifungal selectivity . The substitution of a methoxy with a hydrogen at the 10' position in 10'-desmethoxystreptonigrin yields a compound with a quantitatively distinct activity and toxicity profile relative to its parent. Generic substitution within this class without verifying the precise analog introduces significant experimental confounds. The evidence presented below defines where 10'-desmethoxystreptonigrin diverges measurably from streptonigrin and other analogs.

10'-Desmethoxystreptonigrin Quantitative Differentiation Evidence for Procurement Decisions


RAS Farnesylation Inhibition: 3-Fold Enhanced Activity over Parent Streptonigrin

10'-Desmethoxystreptonigrin inhibits farnesylation of RAS p21 protein with potency 3-fold greater than the parent compound streptonigrin [1]. The compound functions as a Ras farnesyltransferase inhibitor with an IC₅₀ of 21 μM . The 3-fold activity differential is a direct consequence of the 10'-methoxy group absence, which alters the compound's interaction with the farnesyltransferase target relative to the parent structure.

RAS signaling Farnesyltransferase inhibition Oncogene targeting

In Vivo Acute Toxicity: Approximately 3.8-Fold Lower Toxicity than Streptonigrin

10'-Desmethoxystreptonigrin exhibits substantially reduced acute toxicity in vivo compared to streptonigrin. The oral LD₅₀ for 10'-desmethoxystreptonigrin in mice is 8.8 mg/kg . In contrast, streptonigrin demonstrates an oral LD₅₀ of 2.33 mg/kg (2330 μg/kg) in mice . The absence of the 10'-methoxy group not only enhances target inhibition but also confers an approximately 3.8-fold improvement in systemic tolerability.

Toxicology In vivo safety Therapeutic index

Human Tumor Cell Line Cytotoxicity: Sub-Nanomolar Potency in Ovarian and Colon Carcinoma Models

10'-Desmethoxystreptonigrin demonstrates potent, single-digit nanomolar cytotoxicity against multiple human cancer cell lines. In A2780 ovarian cancer cells, the IC₅₀ is 0.001 μg/mL (approximately 2.1 nM, based on MW 476.44) . In HCT116 colon cancer cells, the IC₅₀ is 0.004 μg/mL (approximately 8.4 nM) . The compound retains comparable activity against etoposide-resistant HCT116 (IC₅₀ = 0.003 μg/mL, ~6.3 nM), teniposide-resistant HCT116 (IC₅₀ = 0.001 μg/mL, ~2.1 nM), and cisplatin-resistant A2780 cells (IC₅₀ = 0.01 μg/mL, ~21 nM) . This activity profile across both parental and drug-resistant lines suggests a mechanism distinct from topoisomerase II poisons and platinum agents.

Cancer cell cytotoxicity Ovarian cancer Colon cancer

Antibacterial Spectrum: Defined MIC Values Against Gram-Positive and Gram-Negative Species

10'-Desmethoxystreptonigrin exhibits broad-spectrum antibacterial activity with quantitatively defined MIC values against both Gram-positive and Gram-negative species. Against Staphylococcus aureus and Proteus vulgaris, the MIC is 0.4 μg/mL; against Streptococcus faecalis, MIC = 1.6 μg/mL; and against Escherichia coli and Klebsiella pneumoniae, MIC = 3.1 μg/mL . The compound is an antibiotic originally isolated from Streptomyces and maintains activity across a diverse panel of clinically relevant bacterial species .

Antibacterial activity MIC Broad-spectrum antibiotic

Biosynthetic Intermediate Role: Implications for Streptonigrinoid Pathway Research

10'-Desmethoxystreptonigrin is a verified biosynthetic intermediate in the streptonigrin pathway. In Streptomyces flocculus, the biosynthetic gene cluster produces streptonigrin through a pathway that includes 10'-desmethoxystreptonigrin as a discrete intermediate [1]. The compound can be enzymatically converted via FAD-catalyzed oxidative decarboxylation to produce the corresponding streptonigrone analog, a reaction that also proceeds with other streptonigrin analogs including 6,10'-didesmethoxystreptonigrin and 9',10'-didemethylstreptonigrin [1]. This contrasts with the parent compound streptonigrin, which is the terminal product of the pathway rather than an intermediate.

Biosynthesis Streptonigrinoids Natural product pathway

10'-Desmethoxystreptonigrin: High-Value Research and Industrial Application Scenarios


RAS-Driven Oncology Target Engagement Studies Requiring Enhanced Farnesylation Inhibition

In research programs targeting RAS oncogene signaling, 10'-desmethoxystreptonigrin provides 3-fold greater inhibition of RAS p21 farnesylation than streptonigrin at equivalent concentrations [1], with a defined IC₅₀ of 21 μM against Ras farnesyltransferase . This enables lower working concentrations or stronger assay signals in biochemical and cellular farnesylation inhibition experiments. The compound's improved target engagement profile is particularly relevant for studies where streptonigrin's potency at farnesyltransferase was previously limiting.

In Vivo Antitumor Efficacy Studies Where Parent Compound Toxicity Is Prohibitive

The substantially reduced acute toxicity of 10'-desmethoxystreptonigrin (LD₅₀ = 8.8 mg/kg) compared to streptonigrin (LD₅₀ = 2.33 mg/kg) [1] creates a wider therapeutic window for in vivo antitumor efficacy studies. The compound demonstrates nanomolar cytotoxicity against human tumor cell lines including ovarian A2780 (IC₅₀ ~2.1 nM) and colon HCT116 (IC₅₀ ~8.4 nM) , and retains activity in etoposide-, teniposide-, and cisplatin-resistant derivatives . This combination of reduced systemic toxicity with retained cytotoxic potency in drug-resistant models makes the compound suitable for in vivo studies where streptonigrin's high toxicity has historically limited experimental utility .

Broad-Spectrum Antibacterial Research with Defined MIC Panel Reference

For antibacterial susceptibility studies, 10'-desmethoxystreptonigrin provides a quantitatively characterized MIC profile against a panel of Gram-positive and Gram-negative species: S. aureus (0.4 μg/mL), P. vulgaris (0.4 μg/mL), S. faecalis (1.6 μg/mL), E. coli (3.1 μg/mL), and K. pneumoniae (3.1 μg/mL) [1]. This defined panel enables reproducible experimental design and serves as a reference point for studies of bacterial resistance mechanisms or comparative antibiotic efficacy analyses.

Streptonigrinoid Biosynthetic Pathway and Natural Product Research

10'-Desmethoxystreptonigrin is a verified biosynthetic intermediate in the streptonigrin pathway and belongs to the streptonigrinoid family [1]. It can serve as a substrate for FAD-catalyzed oxidative decarboxylation to generate corresponding streptonigrone analogs [1]. Researchers investigating natural product biosynthesis, pathway engineering in Streptomyces species, or precursor-directed biosynthesis of streptonigrinoids may utilize this compound as an analytical reference standard or as a defined intermediate for enzymatic conversion studies [1]. A high-efficiency preparation method using immobilized StnA hydrolase has been established, achieving 100% conversion from the methyl ester precursor [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 10'-Desmethoxystreptonigrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.